molecular formula C9H9NO2 B1313702 4-Acetylbenzamide CAS No. 67014-02-2

4-Acetylbenzamide

Cat. No. B1313702
CAS RN: 67014-02-2
M. Wt: 163.17 g/mol
InChI Key: WAHWLAFXEOULIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including 4-Acetylbenzamide, can be achieved through a green and highly efficient process. This involves a one-pot condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst under ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of 4-Acetylbenzamide is represented by the SMILES string CC(=O)C1=CC=C(C(N)=O)C=C1 . This indicates that the molecule consists of a benzene ring with an acetyl group and a benzamide group attached to it.


Chemical Reactions Analysis

4-Acetylbenzamide can participate in various chemical reactions. For instance, N-acetylbenzamides, including 4-Acetylbenzamide, can react with hydroxylamine hydrochloride to synthesize 3-methyl-5-aryl-1,2,4-oxadiazole compounds . This reaction is regioselective and yields moderate to high results.


Physical And Chemical Properties Analysis

4-Acetylbenzamide is a solid compound . Its empirical formula is C9H9NO2, and it has a molecular weight of 163.17 .

Scientific Research Applications

Chromatin Modification and Cognitive Deficit Amelioration

4-Acetylbenzamide analogues, such as Sodium 4-phenylbutyrate (4-PBA), play a significant role in chromatin modification through histone acetylation. This process is crucial in the regulation of transcription underlying memory storage. In Alzheimer's disease models, 4-PBA has shown effectiveness in reversing spatial learning and memory deficits without altering β-amyloid burden. This suggests its potential as a novel approach for Alzheimer's disease treatment due to its neuroprotective effects (Ricobaraza et al., 2009).

Chemical Synthesis and Organic Chemistry

The Rhodium-Catalyzed Oxidative C-H allylation of N-acetylbenzamides, an area in organic chemistry, demonstrates the versatility of 4-Acetylbenzamide in chemical reactions. This catalysis plays an essential role in the synthesis of various organic compounds, showcasing its significance in advancing organic synthetic methods (Korkis et al., 2016).

Development of Green Chemistry Techniques

4-Acetylbenzamide derivatives are utilized in green chemistry, specifically in Suzuki coupling reactions. These reactions are pivotal in developing eco-friendly and sustainable chemical processes. The compound has been shown to assist in the synthesis of biaryls with potential applications in medicinal chemistry, such as anti-arthritic drugs (Costa et al., 2012).

Pharmacological Potential in Sensitizing Therapies

N-substituted benzamides, including variants of 4-Acetylbenzamide, have been studied for their potential as sensitizers in radio- or chemotherapies. These compounds, through mechanisms such as apoptosis induction and NFκB activationinhibition, have shown promise in enhancing the efficacy of cancer treatments. The addition of acetyl groups to these compounds can significantly alter their biological activity, suggesting a pathway for developing new anti-inflammatory and chemo-sensitizing drugs (Liberg et al., 1999).

Memory Enhancement and Neuroprotection

Research on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, closely related to 4-Acetylbenzamide, has revealed potential applications in memory enhancement. These compounds have shown acetylcholinesterase-inhibiting activity, which could be beneficial in treating memory-related disorders. The synthesis and evaluation of these derivatives highlight the role of 4-Acetylbenzamide in developing new therapeutic agents for neurodegenerative diseases (Piplani et al., 2018).

Chemical Protective Groups in Organic Synthesis

4-Acetylbenzamide and its derivatives are utilized in organic synthesis, particularly as protective groups for vicinal diols. This application is crucial in selective chemical transformations, demonstrating the compound's role in facilitating complex organic syntheses. The versatility of these compounds in organic chemistry is evident in their ability to undergo transformations under various conditions, offering a tool for synthetic chemists (Hanessian & Moralioglu, 1972).

Hep

atoprotection and Liver Injury MitigationSodium 4-phenylbutyrate, a derivative of 4-Acetylbenzamide, has been studied for its protective effects against liver injury. In models of acetaminophen-induced hepatotoxicity, 4-PBA has shown significant protective effects, suggesting its potential as a therapeutic agent against liver damage. This application underscores the medical significance of 4-Acetylbenzamide derivatives in treating and preventing liver diseases (Shimizu et al., 2014).

Neuroprotection in Cerebral Ischemia

4-Acetylbenzamide derivatives, such as 4-Phenylbutyrate (4-PBA), have shown neuroprotective effects in cerebral ischemic injury. These compounds can inhibit endoplasmic reticulum stress-mediated apoptosis and inflammation, making them promising agents for the treatment of stroke and related neurological conditions. This finding highlights the therapeutic potential of 4-Acetylbenzamide in neurology and stroke management (Qi et al., 2004).

Auxin Activity in Plant Regeneration

In the field of plant biotechnology, 4-Phenylbutyric acid, a compound related to 4-Acetylbenzamide, has been found to promote plant regeneration by acting as an auxin. This discovery offers potential applications in plant tissue culture engineering and research on plant β-oxidation pathways, demonstrating the compound's utility in agricultural and botanical research (Iwase et al., 2022).

Safety And Hazards

4-Acetylbenzamide is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-acetylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHWLAFXEOULIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457174
Record name 4-acetylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylbenzamide

CAS RN

67014-02-2
Record name 4-acetylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylbenzamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ex-92A: To a solution of 4-acetyl-benzoic acid (0.5 g, 3.05 mmol) in tetrahydrofuran (10 mL) was added carbonyldiimidazole (0.74 g, 4.75 mmol). The solution was allowed to stir at ambient temperature for one hour and cooled to 0° C. followed by addition of ammonia (28% in water, 3 mL, 21 mmol). The solution was continued to stir at 0° C. for another one hour. The solvent was removed under reduced pressure. The residue was treated with water, filtered, washed with water, dried in vacuo to give 4-acetyl-benzamide (0.25 g, 50%) as a white solid. 1H NMR (DMSO-d6) δ 8.11 (bs, 1H), 8.00 (d, J=9 Hz, 2H), 7.95 (d, J=9 Hz, 2H), 7.53 (bs, 1H), 2.59 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

0.122 g of bis(triphenylphosphine)-palladium(II) chloride, 3.439 g of 4-bromoacetophenone, 3.12 g of formamide, 2.37 g of 4-dimethylamino-pyridine and 20 ml of 1-methyl-2-pyrrolidinone are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with ethyl acetate and water, and extracted. The aqueous phase is extracted by shaking 3 times with ethyl acetate, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 35% (part of the product remains in the water phase).
Quantity
3.439 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2.37 g
Type
catalyst
Reaction Step Four
Quantity
0.122 g
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
ME Sigman, T Autrey, GB Schuster - Journal of the American …, 1988 - ACS Publications
… The first is 4-acetylbenzamide (13) and the second is 4-acetyl-N-cyclohexylbenzamide (14) formed by insertion into a carbon-hydrogen bond of the solvent; a reaction characteristic of …
Number of citations: 80 pubs.acs.org
B Ramesh, M Jeganmohan - The Journal of Organic Chemistry, 2022 - ACS Publications
… Similarly, the reaction went smoothly in the case of 4-acetylbenzamide 1j with 2a, delivering annulation product 3ja in 67% yield. Furthermore, the cyclization reaction was investigated …
Number of citations: 8 pubs.acs.org
AJ Ratcliffe, I Warner - Tetrahedron letters, 1995 - Elsevier
… In connection with a recent programme we had the occasion to treat the 4-acetylbenzamide 1 with excess diethylaminosulphur trifluoride (DAST), with the aim of obtaining the …
Number of citations: 14 www.sciencedirect.com
A Hassine, S Sebti, A Solhy, N Thiebault… - Current Organic …, 2016 - ingentaconnect.com
A new generation of natural phosphate-supported palladium was synthesized by treating natural phosphate with bis(benzonitrile)palladium(II) chloride in acetone. Its catalytic activity …
Number of citations: 6 www.ingentaconnect.com
SK Aavula, A Chikkulapally… - Journal of Chemical …, 2013 - journals.sagepub.com
A simple, cost effective and environmentally benign method is reported for the preparation of N,N-dimethylamides from carboxylic acids. The versatility of the method is determined by …
Number of citations: 3 journals.sagepub.com
W Ren, M Yamane - The Journal of Organic Chemistry, 2010 - ACS Publications
A simple method for the synthesis of amides has been developed by molybdenum-mediated carbamoylation of aryl halides. Whereas the conventional palladium-catalyzed three-…
Number of citations: 112 pubs.acs.org
Z Jian-Feng, X Zhi-Qiang, C Xin-Jian… - Acta Chimica …, 2015 - sioc-journal.cn
Amides are widely used as stable synthetic intermediates in organic synthesis and medicinal chemistry. Versatile and chemoselective C—C bond forming methods for the direct …
Number of citations: 19 sioc-journal.cn
M Yu, C Li, S Deng, X Meng, R Yao - Bioorganic Chemistry, 2022 - Elsevier
The side effects of acute Kidney Injury (AKI) and nephrotoxicity limit the application of cisplatin in cancer treatment. Inflammation and oxidative stress paly important role in the …
Number of citations: 2 www.sciencedirect.com
A Rana, V Kumar, L Tiwari, A Thakur, CL Meena… - …, 2018 - thieme-connect.com
A facile, two-pot conversion of carboxylic acids into the corresponding nitriles has been developed using triflic anhydride as a promoter and aqueous NH 4 OH as a source of nitrogen. …
Number of citations: 4 www.thieme-connect.com
WC Lee - 2017 - repository.usfca.edu
2-Aminophenyl-1H-pyrazole (2-APP) was discovered as a novel removable bidentate directing group for copper-mediated aerobic oxidative C (sp2)–H bond amidation and …
Number of citations: 2 repository.usfca.edu

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